Ethyl 2,6-difluorobenzoylformate
Overview
Description
Ethyl 2,6-difluorobenzoylformate is a chemical compound with the molecular formula C10H8F2O3 . It has a molecular weight of 214.17 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-difluorobenzoylformate consists of 10 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Ethyl 2,6-difluorobenzoylformate is a white to yellow solid . It has a molecular weight of 214.17 . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
Synthesis of Heterocyclic Compounds Ethyl 2,6-difluorobenzoylformate serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used as a versatile intermediate for creating a range of trifluoromethyl heterocycles such as oxazoles, thiazoles, and imidazoles. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Preparation of Fluorinated Compounds Ethyl 2,6-difluorobenzoylformate is a key intermediate in preparing compounds with fluorine atoms. For example, 3,5-Difluorophenylacetic acid was synthesized from 3,5-difluoro-bromobenzene, involving a step where ethyl 3,5-difluorobenzoylformate is produced and then further processed (Lin Yuan-bin, 2007).
Phosphine-Catalyzed Annulation In the realm of catalysis, ethyl 2-methyl-2,3-butadienoate, a compound structurally related to Ethyl 2,6-difluorobenzoylformate, has been employed in phosphine-catalyzed [4 + 2] annulation processes. This method synthesizes highly functionalized tetrahydropyridines, showcasing the versatility of these compounds in constructing complex molecular architectures (Zhu et al., 2003).
Ethylene Polymerization Catalysts Ethyl 2,6-difluorobenzoylformate-related ligands have been used to synthesize highly active and thermally stable iron procatalysts for ethylene polymerization. These catalysts have demonstrated exceptional performance at elevated temperatures, highlighting their potential in industrial polymer production (Yu et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOGFTKBJKBTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284674 | |
Record name | Ethyl 2,6-difluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-difluorobenzoylformate | |
CAS RN |
1049030-30-9 | |
Record name | Ethyl 2,6-difluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,6-difluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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